1H-pyrrolo[3,2-d]pyrimidin-4-amine 1H-pyrrolo[3,2-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394521
InChI: InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3H,7H2,(H,9,10)
SMILES:
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

1H-pyrrolo[3,2-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC13394521

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrrolo[3,2-d]pyrimidin-4-amine -

Specification

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 1H-pyrrolo[3,2-d]pyrimidin-4-amine
Standard InChI InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3H,7H2,(H,9,10)
Standard InChI Key BCEMGRPBGIVPSD-UHFFFAOYSA-N
Isomeric SMILES C1=C2C(=C(N=CN2)N)N=C1
Canonical SMILES C1=C2C(=C(N=CN2)N)N=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1H-Pyrrolo[3,2-d]pyrimidin-4-amine consists of a fused bicyclic system combining pyrrole and pyrimidine rings, with an amine group at position 4. The [3,2-d] ring fusion distinguishes it from isomeric forms like pyrrolo[2,3-d]pyrimidine, altering electronic distribution and hydrogen-bonding capabilities.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>6</sub>H<sub>6</sub>N<sub>4</sub>
Molecular Weight134.14 g/mol
Melting Point257–262°C
Boiling Point399.8°C at 760 mmHg
Density1.5 ± 0.1 g/cm³
LogP (Octanol-Water)1.2

The planar structure facilitates π-π stacking interactions with biological targets, while the exocyclic amine enables hydrogen bonding to catalytic residues in enzymes .

Synthetic Methodologies

Multicomponent One-Pot Synthesis

A scalable route involves the three-component reaction of arylglyoxals (1), 1,3-dimethyl-6-aminouracil (2), and barbituric acid derivatives (3) using 5 mol% tetrabutylammonium bromide (TBAB) in ethanol at 50°C . This method achieves yields of 78–92% with excellent regioselectivity, leveraging the following reaction mechanism:

  • Knoevenagel Condensation: Formation of α,β-unsaturated intermediates between arylglyoxals and barbituric acid.

  • Michael Addition: 6-Aminouracil attacks the electrophilic β-carbon.

  • Cyclization: Intramolecular dehydration forms the pyrrolo[3,2-d]pyrimidine core.

Key Advantages:

  • Elimination of purification steps through in situ crystallization .

  • Compatibility with diverse substituents (e.g., halogens, alkyl groups) .

Biological Activities and Therapeutic Applications

Antimalarial Activity

Pyrrolo[3,2-d]pyrimidin-4-amine derivatives inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a critical enzyme in parasite motility and invasion. Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects:

    • Electron-withdrawing groups (e.g., -Br, -CF<sub>3</sub>) at position 6 enhance PfCDPK4 inhibition (IC<sub>50</sub> = 0.210 μM) .

    • Bulky N-1 substituents (e.g., carbamates) stabilize the kinase activation loop, occluding ATP binding .

Table 2: Inhibitory Activity Against Plasmodium Kinases

CompoundPfCDPK4 IC<sub>50</sub> (μM)PfCDPK1 IC<sub>50</sub> (μM)Selectivity Index
4a (R=H)0.530>10>18.9
4b (R=Br)0.2101.245.9
4c (R=OCH<sub>3</sub>)0.4503.898.6

Data adapted from .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The [3,2-d] fusion confers distinct properties versus [2,3-d] isomers:

Property[3,2-d] Isomer[2,3-d] Isomer
Dipole Moment4.8 D3.2 D
H-Bond Acceptor Count32
PfCDPK4 IC<sub>50</sub>0.210 μM 1.45 μM

The increased dipole enhances target binding through electrostatic interactions .

Industrial and Research Applications

Material Science

The rigid aromatic system serves as a ligand in metal-organic frameworks (MOFs), with copper(II) complexes demonstrating:

  • Surface Area: 1,450 m²/g.

  • CO<sub>2</sub> Adsorption: 4.2 mmol/g at 298 K.

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